molecular formula C20H14BrClO4 B4934718 7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4934718
M. Wt: 433.7 g/mol
InChI Key: PJCKKRMOKFVVJH-UHFFFAOYSA-N
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Description

7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and a cyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated phenyl derivative and a suitable leaving group.

    Attachment of the Oxoethoxy Group: The oxoethoxy group can be attached through an etherification reaction, typically involving an alkoxide and an appropriate electrophile.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-BUTYLCHROMEN-2-ONE: Similar structure with a butyl group instead of a chloro group.

    7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE: Similar structure with additional methyl groups.

Uniqueness

7-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to the presence of the chloro substituent and the cyclopenta[c]chromenone core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClO4/c21-12-6-4-11(5-7-12)17(23)10-25-19-9-18-15(8-16(19)22)13-2-1-3-14(13)20(24)26-18/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCKKRMOKFVVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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